molecular formula C9H15ClN4O2 B1430539 methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride CAS No. 1461715-06-9

methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

Cat. No.: B1430539
CAS No.: 1461715-06-9
M. Wt: 246.69 g/mol
InChI Key: MIKBATFSJMHVKL-UHFFFAOYSA-N
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Description

The compound contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs .


Synthesis Analysis

Piperidines can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The compound’s structure includes a piperidine ring, a 1,2,3-triazole ring, and a carboxylate group. The InChI code for a similar compound, 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride, is 1S/C10H21N3.ClH/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10;/h10-11H,2-9H2,1H3;1H .


Chemical Reactions Analysis

Piperidines can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For a similar compound, 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride, it’s a white to light-yellow powder or crystals, with a molecular weight of 219.76 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has been used in the synthesis of various compounds with potential pharmacological activities. For example, its use in the synthesis of 4-(benzo[b]furan-2 or 3-yl)- and 4-(benzo[b]-thiophen-3-yl)piperidines has been reported, which showed potent 5-HT2 antagonist activity in vitro (Watanabe et al., 1993). This suggests its role in creating compounds that could interact with serotonin receptors.

Pharmaceutical Applications

  • The compound has been employed in the development of CGRP receptor inhibitors. For example, a study demonstrated the use of this compound in the stereoselective and economical synthesis of a potent CGRP receptor antagonist (Cann et al., 2012). This indicates its importance in creating drugs for conditions such as migraine.

Biological Activity

  • It has been utilized in the creation of compounds with antimicrobial properties. A study presented an improved synthesis protocol for a novel series of 1,2,4-triazines possessing 1,2,3-triazole and piperidine rings, which were evaluated for their in vitro antifungal activity (Sangshetti & Shinde, 2010). This highlights its potential in developing new antimicrobial agents.

Inhibitors of Soluble Epoxide Hydrolase

  • The compound has been identified as a critical functional group in the inhibitors of soluble epoxide hydrolase, as seen in high-throughput screening using encoded library technology. This indicates its role in discovering new compounds for various disease models (Thalji et al., 2013).

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For a similar compound, 1-Methyl-4-(piperidin-4-yl)piperazine, it’s considered hazardous and can cause skin burns, eye damage, and respiratory irritation .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential biological activity and pharmaceutical applications. Given the presence of a piperidine ring, which is common in many pharmaceuticals, this compound could have potential uses in drug design and development .

Properties

IUPAC Name

methyl 1-piperidin-4-yltriazole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2.ClH/c1-15-9(14)8-6-13(12-11-8)7-2-4-10-5-3-7;/h6-7,10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKBATFSJMHVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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